molecular formula C32H46N7O19P3S B1243149 2-benzylsuccinyl-CoA

2-benzylsuccinyl-CoA

Cat. No.: B1243149
M. Wt: 957.7 g/mol
InChI Key: KIRGTNPWUTXDFF-OUDFDEKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzylsuccinyl-CoA is an omega-carboxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-benzylsuccinic acid. It derives from a coenzyme A.

Scientific Research Applications

Anaerobic Toluene Catabolism

2-Benzylsuccinyl-CoA plays a crucial role in the anaerobic catabolism of toluene. In bacteria like Thauera aromatica, it acts as an intermediate in the conversion of toluene to benzoyl-CoA and succinyl-CoA via a specific β-oxidation pathway. The enzyme (R)-benzylsuccinyl-CoA dehydrogenase catalyzes the first oxidation step of this pathway, demonstrating high specificity for (R)-benzylsuccinyl-CoA (Leutwein & Heider, 2002).

Enzymatic Activities

This compound is involved in various enzymatic activities, such as the activity of succinyl-CoA:(R)-benzylsuccinate CoA-transferase. This enzyme, isolated from Thauera aromatica, activates (R)-benzylsuccinate to its CoA-thioester and is integral in the anaerobic toluene catabolic pathway (Leutwein & Heider, 2001).

Metabolic Pathways

This compound is part of the bbs operon in Thauera aromatica, coding for enzymes of β-oxidation of benzylsuccinate. This operon is vital for the metabolism of aromatic compounds under anaerobic conditions, highlighting the importance of this compound in these pathways (Leuthner & Heider, 2000).

Reversible Biological Birch Reduction

This compound is also significant in studies related to reversible biological Birch reduction. This process, observed in anaerobic bacterial degradation of aromatic compounds, involves the reduction of aromatic rings under physiological conditions, where this compound serves as a model compound for understanding this complex biochemical reaction (Kung et al., 2010).

Role in Enzymatic Synthesis

The compound has been studied in the context of enzymatic synthesis, such as its role in the synthesis of hippurate, where benzoyl-CoA is an important intermediate (Schachter & Taggart, 1953).

Properties

Molecular Formula

C32H46N7O19P3S

Molecular Weight

957.7 g/mol

IUPAC Name

4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-benzyl-4-oxobutanoic acid

InChI

InChI=1S/C32H46N7O19P3S/c1-32(2,26(44)29(45)35-9-8-21(40)34-10-11-62-31(46)19(13-22(41)42)12-18-6-4-3-5-7-18)15-55-61(52,53)58-60(50,51)54-14-20-25(57-59(47,48)49)24(43)30(56-20)39-17-38-23-27(33)36-16-37-28(23)39/h3-7,16-17,19-20,24-26,30,43-44H,8-15H2,1-2H3,(H,34,40)(H,35,45)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/t19?,20-,24-,25-,26+,30-/m1/s1

InChI Key

KIRGTNPWUTXDFF-OUDFDEKCSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-benzylsuccinyl-CoA
Reactant of Route 2
2-benzylsuccinyl-CoA
Reactant of Route 3
2-benzylsuccinyl-CoA
Reactant of Route 4
2-benzylsuccinyl-CoA
Reactant of Route 5
2-benzylsuccinyl-CoA
Reactant of Route 6
2-benzylsuccinyl-CoA

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